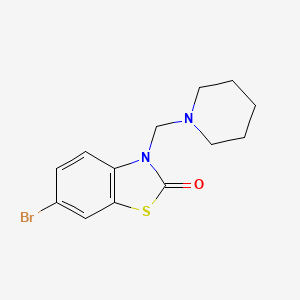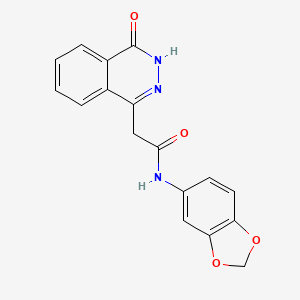![molecular formula C6H13K2O9P B14093841 alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT: is a labeled compound used primarily in biochemical research. It is a derivative of galactose, a type of sugar, and is often used in studies involving carbohydrate metabolism and nucleotide sugar metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT typically involves the incorporation of the carbon-13 isotope into the galactose molecule. This is achieved through a series of chemical reactions that introduce the isotope at a specific position in the molecule. The final product is then converted into its dipotassium salt form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions: alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be used to convert the compound into different oxidation states.
Reduction: This reaction involves the gain of electrons and can be used to reduce the compound to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, allowing for the modification of the compound’s structure
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different carboxylic acids, while reduction may yield various alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates .
Biology: In biological research, this compound is used to investigate the metabolic pathways involving galactose. It helps in understanding how galactose is converted into other sugars and metabolites within cells .
Medicine: In medical research, this compound is used to study genetic disorders related to galactose metabolism, such as galactosemia. It aids in identifying the enzymatic defects and developing potential treatments .
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for various applications, including drug development and quality control .
Mecanismo De Acción
The mechanism of action of alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT involves its incorporation into metabolic pathways where it acts as a substrate for specific enzymes. These enzymes catalyze the conversion of the compound into other metabolites, allowing researchers to trace the metabolic processes and identify any abnormalities .
Comparación Con Compuestos Similares
- alpha-D-Galactose 1-phosphate dipotassium salt
- alpha-D-Galactopyranosyl 1-phosphate dipotassium salt
- alpha-D-Galactose-13C6 1-Phosphate Dipotassium Salt
- alpha-D-Galactopyranose-13C6 1-Phosphate Dipotassium Salt
Uniqueness: The uniqueness of alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT lies in the incorporation of the carbon-13 isotope, which makes it particularly useful for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of metabolic pathways, providing valuable insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C6H13K2O9P |
|---|---|
Peso molecular |
339.32 g/mol |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;; |
Clave InChI |
LQYDDSCWTUNOTM-HLZBLTOGSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)(O)O)O)O)O)O.[K].[K] |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[K].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{2-[4-(2-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093764.png)


![1-(4-Tert-butylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093779.png)
![6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14093786.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093790.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093796.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)

![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

